An In-depth Technical Guide to the Structure Elucidation of tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate-d4
An In-depth Technical Guide to the Structure Elucidation of tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate-d4
This guide provides a comprehensive technical overview of the analytical methodologies and data interpretation required for the complete structure elucidation of the deuterated internal standard, tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate-d4. Designed for researchers, scientists, and drug development professionals, this document outlines the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy. The narrative emphasizes the causality behind experimental choices and establishes a self-validating system for structural confirmation, grounded in authoritative scientific principles.
Introduction: The Role of Deuterated Standards in Modern Drug Development
In the landscape of pharmaceutical development, particularly in pharmacokinetic and metabolic studies, stable isotope-labeled internal standards are indispensable for achieving accurate and reproducible quantitative results.[1] Deuteration of drug candidates or their intermediates, such as replacing hydrogen with deuterium, offers a strategic advantage by leveraging the kinetic isotope effect. The carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond, which can slow down metabolism at specific sites, thereby altering a drug's pharmacokinetic profile.[2]
tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate is a key intermediate in the synthesis of several pharmaceutical compounds.[3] Its deuterated analog, specifically the -d4 variant, serves as an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) based bioanalytical assays. Its chemical and physical properties are nearly identical to the non-deuterated analyte, ensuring similar chromatographic behavior and ionization efficiency, while its increased mass allows for clear differentiation in the mass spectrometer.
This guide details the multi-pronged analytical approach required to unequivocally confirm the molecular structure, and critically, the precise location of the four deuterium atoms in tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate-d4.
Postulated Structure and Site of Deuteration
The designation "-d4" indicates the incorporation of four deuterium atoms. Based on common synthetic pathways for deuterated piperazine derivatives, which often involve reduction of an intermediate with a deuterium source like lithium aluminum deuteride, it is postulated that the deuteration occurs on the piperazine ring.[4] Specifically, the four hydrogens on the carbons adjacent to the Boc-protected nitrogen are the most probable sites of deuteration.
Below is the postulated structure of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate-d4:
Caption: Experimental workflow for structure elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the precise location of deuterium atoms. [5]By comparing the ¹H and ¹³C NMR spectra of the deuterated compound with its non-deuterated counterpart, and by directly observing the deuterium signal with ²H NMR, we can pinpoint the sites of isotopic labeling.
The most direct evidence for deuteration in ¹H NMR is the disappearance or significant reduction in the intensity of proton signals at the sites of deuterium incorporation.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (zg30).
-
Temperature: 298 K.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay (d1): 5 seconds to ensure full relaxation of all protons.
-
Spectral Width: 0-12 ppm.
-
Data Interpretation:
The ¹H NMR spectrum of the non-deuterated parent compound shows characteristic signals for the aromatic, piperazine, and tert-butyl protons. [6]In the spectrum of the -d4 analog, we expect to see a significant reduction or complete absence of the signals corresponding to the protons on the two methylene groups of the piperazine ring adjacent to the Boc-protected nitrogen. The integration of the remaining piperazine protons (adjacent to the pyridine ring) should correspond to four protons.
| Proton Assignment (Parent Compound) | Expected Chemical Shift (ppm) in DMSO-d₆ | Expected Observation for -d4 Analog |
| tert-Butyl (9H, s) | ~1.41 | No change |
| Piperazine (4H, dd) | ~3.31 | No change |
| Piperazine (4H, dd) | ~3.72 | Signal significantly reduced or absent |
| Pyridine-NH₂ (2H, s) | ~6.70 | No change |
| Pyridine-H (1H, d) | ~6.65 | No change |
| Pyridine-H (1H, d) | ~6.78 | No change |
| Pyridine-H (1H, s) | ~7.17 | No change |
Table 1: Comparison of expected ¹H NMR data.
In ¹³C NMR, carbons bonded to deuterium exhibit a characteristic triplet splitting pattern (due to the spin I=1 of deuterium) and a slight upfield shift compared to carbons bonded to hydrogen.
Experimental Protocol:
-
Sample Preparation: Use the same sample as for ¹H NMR.
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled ¹³C experiment (zgpg30).
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation Delay (d1): 2 seconds.
-
Spectral Width: 0-200 ppm.
-
Data Interpretation:
The signals for the deuterated piperazine carbons will be significantly attenuated and may appear as multiplets (triplets) due to C-D coupling. This provides confirmatory evidence for the location of the deuterium atoms.
²H NMR directly detects the deuterium nuclei, providing unambiguous proof of their presence and chemical environment.
Experimental Protocol:
-
Sample Preparation: A more concentrated sample (20-30 mg) in a non-deuterated solvent (e.g., CHCl₃) is preferred to avoid a large solvent signal.
-
Instrument: A spectrometer equipped with a broadband probe capable of observing the ²H frequency.
-
Acquisition Parameters: Standard single-pulse experiment, referenced appropriately.
Data Interpretation:
The ²H NMR spectrum is expected to show a single resonance peak in the aliphatic region, corresponding to the chemical environment of the deuterated piperazine carbons. The chemical shift will be very similar to the proton chemical shift of that position. This directly confirms the presence and location of the deuterium labels.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for confirming the molecular weight of the deuterated compound and for deducing the location of the deuterium atoms through fragmentation analysis.
HRMS provides a highly accurate mass measurement, which allows for the confirmation of the elemental composition and the number of incorporated deuterium atoms.
Experimental Protocol:
-
Sample Preparation: Dissolve a small amount of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument: An Orbitrap or TOF mass spectrometer.
-
Ionization Mode: Electrospray ionization in positive mode (ESI+).
-
Analysis: Infuse the sample directly or via LC introduction. Acquire a full scan spectrum in high-resolution mode.
Data Interpretation:
The molecular formula of the parent compound is C₁₄H₂₂N₄O₂ with a monoisotopic mass of 278.1743 g/mol . [7]The protonated molecule [M+H]⁺ would have an m/z of 279.1821. For the -d4 analog, the expected molecular formula is C₁₄H₁₈D₄N₄O₂. The expected monoisotopic mass for the neutral molecule is 282.2007 g/mol , and the [M+H]⁺ ion should be observed at m/z 283.2085. The high-resolution measurement can confirm this elemental composition to within a few parts per million (ppm).
| Species | Molecular Formula | Calculated Monoisotopic Mass (Da) | Expected [M+H]⁺ (m/z) |
| Parent Compound | C₁₄H₂₂N₄O₂ | 278.1743 | 279.1821 |
| Deuterated Analog | C₁₄H₁₈D₄N₄O₂ | 282.2007 | 283.2085 |
Table 2: Comparison of expected HRMS data.
MS/MS analysis involves isolating the precursor ion ([M+H]⁺) and fragmenting it to produce product ions. By comparing the fragmentation pattern of the deuterated compound with its non-deuterated counterpart, the location of the deuterium atoms can be confirmed.
Experimental Protocol:
-
Instrument: A triple quadrupole, ion trap, or Q-TOF mass spectrometer.
-
Method: Isolate the [M+H]⁺ ion of both the deuterated and non-deuterated compounds and subject them to collision-induced dissociation (CID).
-
Collision Energy: Ramped or set at a specific voltage to induce fragmentation.
Data Interpretation:
The fragmentation of N-Boc protected piperazine derivatives often involves the loss of the tert-butyl group or isobutylene, and cleavage of the piperazine ring.
Caption: Postulated MS/MS fragmentation pathways.
If the deuterium atoms are on the piperazine ring, fragments containing this ring will show a mass shift of +4 Da compared to the corresponding fragments from the non-deuterated compound. For example, if a fragment ion contains the entire piperazine ring, its m/z will be 4 units higher. If the ring cleaves, the mass of the resulting deuterated fragment will confirm the location of the labels.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in the molecule. While not as precise as NMR for locating the deuterium atoms, it can provide confirmatory evidence.
Experimental Protocol:
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.
-
Instrument: An FTIR spectrometer.
-
Acquisition: Acquire the spectrum from 4000 to 400 cm⁻¹.
Data Interpretation:
The key change expected in the FTIR spectrum of the deuterated compound is the appearance of C-D stretching vibrations, which occur at a lower frequency (around 2100-2250 cm⁻¹) than C-H stretching vibrations (around 2850-3000 cm⁻¹). The intensity of the aliphatic C-H stretching bands may also decrease. Other characteristic peaks should remain largely unchanged.
| Functional Group Vibration | Expected Wavenumber (cm⁻¹) for Parent Compound | Expected Observation for -d4 Analog |
| N-H Stretch (amine) | 3400-3250 (two bands) | No significant change |
| C-H Stretch (aliphatic) | 2975-2850 | Decreased intensity |
| C-D Stretch | N/A | New bands appear around 2250-2100 |
| C=O Stretch (carbamate) | ~1690 | No significant change |
| C-N Stretch | 1335-1250 | No significant change |
Table 3: Comparison of expected FTIR data.
Data Synthesis and Final Structure Confirmation
-
HRMS confirms the correct molecular formula and the incorporation of exactly four deuterium atoms.
-
¹H NMR demonstrates the absence of protons at specific locations on the piperazine ring.
-
¹³C NMR shows the characteristic multiplet pattern for the deuterated carbons, confirming the findings from ¹H NMR.
-
²H NMR provides direct and unambiguous detection of the deuterium atoms at the postulated positions.
-
MS/MS analysis reveals that the +4 Da mass shift is retained in fragments containing the piperazine ring, confirming the location of the labels.
-
FTIR provides supporting evidence with the appearance of C-D stretching vibrations.
By correlating all these data points, the postulated structure of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate-d4, with the four deuterium atoms located on the carbons of the piperazine ring adjacent to the Boc-protected nitrogen, can be confirmed with a high degree of confidence.
Conclusion
The structure elucidation of a stable isotope-labeled compound like tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate-d4 requires a rigorous and multi-faceted analytical strategy. A combination of one- and two-dimensional NMR spectroscopy, high-resolution and tandem mass spectrometry, and FTIR spectroscopy provides a robust and self-validating workflow. This comprehensive approach ensures the unequivocal confirmation of the compound's identity, purity, and, most importantly, the precise location of the isotopic labels, which is paramount for its application as a reliable internal standard in regulated bioanalysis.
References
-
Harvest (uSask). (n.d.). SYNTHESIS AND APPLICATIONS OF DEUTERIUM LABELLED PIPERAZINE TYPE PHENOTHIAZINES. Retrieved from [Link]
- Google Patents. (n.d.). CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Application of Tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate (571188-59-5). Retrieved from [Link]
-
moltus research laboratories private limited. (n.d.). Tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate Manufacturers and Suppliers from Mumbai. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate. Retrieved from [Link]
- Google Patents. (n.d.). CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. SYNTHESIS AND APPLICATIONS OF DEUTERIUM LABELLED PIPERAZINE TYPE PHENOTHIAZINES [harvest.usask.ca]
- 5. benchchem.com [benchchem.com]
- 6. CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester - Google Patents [patents.google.com]
- 7. tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate | C14H22N4O2 | CID 11737525 - PubChem [pubchem.ncbi.nlm.nih.gov]
